
4-(Trifluoromethoxy)biphenyl-2-amine
Overview
Description
4-(Trifluoromethoxy)biphenyl-2-amine, also known as TFB, is an organic compound that belongs to the class of biphenylamine compounds. It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)biphenyl-2-amine consists of a biphenyl core with a trifluoromethoxy group (-OCF3) attached to one of the phenyl rings and an amine group (-NH2) attached to the other phenyl ring .Scientific Research Applications
Catalyst in Dehydrative Amidation
4-(Trifluoromethoxy)biphenyl-2-amine plays a role in catalysis, particularly in dehydrative amidation processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be highly effective for dehydrative amidation between carboxylic acids and amines, with ortho-substituents playing a crucial role in the acceleration of the amidation process. This is significant for applications like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Palladium-Catalyzed Amination
It has been used in palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Ligands derived from compounds including o-biphenyl structures have shown high efficiency in catalyzing these reactions, which are vital in various chemical syntheses (Wolfe et al., 2000).
Synthesis and Characterization of Polyimides
In the field of polymer science, this compound contributes to the synthesis and characterization of hyperbranched polyimides. For example, hyperbranched polyimides involving tris(4-aminophenyl)amine and dianhydride monomers have been developed, which are relevant for applications like gas separation (Fang, Kita, & Okamoto, 2000).
Applications in Organic Light-Emitting Diodes
The compound has been explored in the development of bipolar molecules for organic light-emitting diodes (OLEDs). Such research focuses on enhancing thermal stability and improving performance in OLEDs through the synthesis of molecules with specific structural features (Ge et al., 2008).
Applications in Electroluminescence and Photovoltaics
Further, its derivatives have been studied for their potential in electroluminescence and photovoltaic applications. Research in this area includes exploring the properties of star-shaped polymers for RGB emission, which could lead to advancements in display technology and solar cells (Liu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNXUQAOURRLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)biphenyl-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



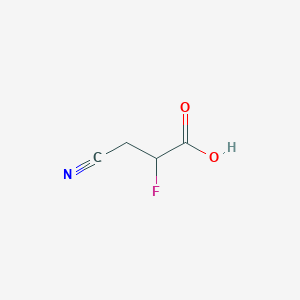
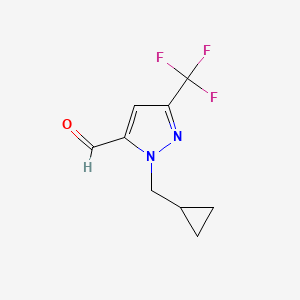
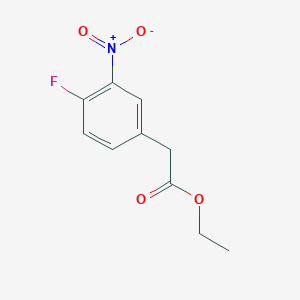
![2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1472570.png)
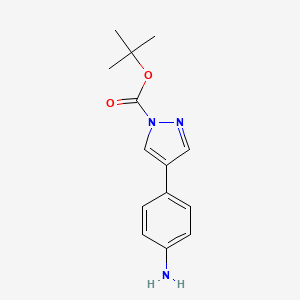
![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)
![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)
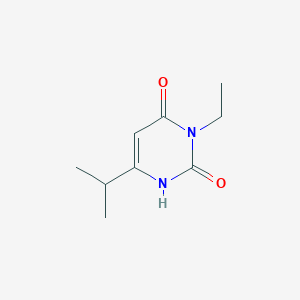

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)
